3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine
Description
The compound 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine features a 1,2,4-triazole core with three distinct substituents:
- Position 3: A 4-ethoxyphenyl group, providing electron-donating effects via the ethoxy (-OCH₂CH₃) moiety.
- Position 5: A (2E)-3-phenylprop-2-en-1-yl (cinnamyl) sulfanyl (-S-CH₂-CH=CH-Ph) group, introducing π-conjugation and steric bulk.
- Position 4: An amine (-NH₂) group, enabling hydrogen bonding and coordination interactions.
Synthesis: Similar to methods described in , the compound can be synthesized via S-alkylation of a triazole precursor (e.g., 4-amino-5-(aryl)-1,2,4-triazol-3(2H)-thione) with cinnamyl bromide in the presence of a base (e.g., K₂CO₃ in ethanol). Purification typically involves recrystallization or chromatography .
Properties
Molecular Formula |
C19H20N4OS |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H20N4OS/c1-2-24-17-12-10-16(11-13-17)18-21-22-19(23(18)20)25-14-6-9-15-7-4-3-5-8-15/h3-13H,2,14,20H2,1H3/b9-6+ |
InChI Key |
JOSZVUVRUUKJCR-RMKNXTFCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SC/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazine hydrate.
Substitution Reactions: The ethoxyphenyl and phenylprop-2-en-1-yl groups are introduced through substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Final Assembly: The final compound is assembled by coupling the substituted triazole with the appropriate sulfanyl group under controlled conditions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the triazole ring or the phenylprop-2-en-1-yl group.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified triazole derivatives, reduced phenylprop-2-en-1-yl groups.
Substitution Products: Various substituted ethoxyphenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine exhibit significant activity against bacteria and fungi. A study involving the synthesis of various triazole derivatives demonstrated promising antimicrobial effects against multiple pathogens, suggesting that this specific compound may also possess similar properties .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Organisms | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | High |
| 3-(4-Ethoxyphenyl)-5-{...} | C. albicans | Unknown |
Anticancer Potential
The triazole ring is often linked to anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. Future studies focusing on 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine are warranted to explore its efficacy against various cancer cell lines.
Electronic Properties
The unique electronic structure of triazole derivatives allows for potential applications in material science, particularly in organic electronics. Research has shown that compounds with conjugated systems can exhibit interesting electronic and optical properties, making them suitable candidates for organic semiconductors and photovoltaic devices.
Table 2: Electronic Properties of Triazole Derivatives
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Conductivity | High |
| Solubility in DMSO | Moderate |
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of compounds like 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine. By synthesizing analogs with varied substituents on the triazole ring or the ethoxy group, researchers can identify key structural features that enhance activity against specific biological targets.
Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing novel triazole derivatives to evaluate their antimicrobial properties. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures before biological testing . The results indicated a correlation between specific structural modifications and increased antimicrobial activity.
Case Study 2: Anticancer Screening
In another study, a series of triazole derivatives were screened against various cancer cell lines. The findings suggested that modifications on the phenylpropene moiety significantly impacted the cytotoxicity profiles of these compounds . This highlights the potential of further exploring 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine in anticancer research.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, disrupting their normal function.
DNA Interaction: It can intercalate into DNA, affecting replication and transcription processes.
Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
The following table highlights key structural differences among triazol-4-amine derivatives:
Electronic and Steric Effects
- In contrast, pyridinyl substituents (e.g., in ) are electron-withdrawing, altering redox properties .
Key Variations :
Biological Activity
The compound 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine is a member of the triazole family, known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data tables, case studies, and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 352.5 g/mol. The structure features a triazole ring, which is often associated with various pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds containing the 1,2,4-triazole scaffold have shown promising results against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 6.2 | Apoptosis Induction |
| Compound B | T47D | 27.3 | Cell Cycle Arrest |
| Target Compound | VMM917 | 4.9 | Selective Cytotoxicity |
In one study, derivatives similar to our target compound exhibited significant cytotoxic effects against melanoma cells (VMM917), demonstrating a selective cytotoxicity compared to normal cells . The mechanism involved cell cycle arrest and reduced melanin production.
Anti-inflammatory and Antimicrobial Activities
Triazole derivatives are also noted for their anti-inflammatory and antimicrobial properties. The presence of the thioether group in the structure may enhance these activities by modulating inflammatory pathways and exhibiting antibacterial effects against various pathogens .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Reduction in inflammatory markers |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
A significant case study evaluated the biological activity of similar triazole compounds against a panel of cancer cell lines using XTT assays. The results indicated that modifications in the aryl substituents significantly influenced anticancer efficacy, suggesting that our target compound may exhibit similar behavior due to its unique structure .
Another study focused on the synthesis and evaluation of mercapto-substituted triazoles, revealing their potential as chemotherapeutic agents due to their ability to inhibit tumor growth effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
